tert-Butyl 6-chloro-3,5-dioxohexanoate
Overview
Description
“tert-Butyl 6-chloro-3,5-dioxohexanoate” is a chemical compound with the CAS Number: 276249-18-4 . It has a molecular weight of 234.68 and its IUPAC name is this compound . It is used in the synthesis of statins or HMG-CoA reductase inhibitors .
Synthesis Analysis
The enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate has been reported to be highly efficient with a mutant alcohol dehydrogenase of Lactobacillus kefir . The process involves the asymmetric reduction of this compound (CDOH) to (S)-CHOH .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in the biotechnological production of (3R,5S)‐CDHH, which is catalyzed from tert‐butyl (S)‐6‐chloro‐5‐hydroxy‐3‐oxohexanoate ((S)‐CHOH) by a carbonyl reductase .Physical and Chemical Properties Analysis
The compound has a molecular weight of 234.68 . It is stored at room temperature .Scientific Research Applications
Cholesterol-Lowering Compound Synthesis
Tert-Butyl 6-chloro-3,5-dioxohexanoate has been utilized in the synthesis of statine side chain building blocks. A notable application includes its role in the total synthesis of the cholesterol-lowering natural compound solistatin. This synthesis involves the enzymatic reduction of 6-substituted dioxohexanoates, including this compound, using alcohol dehydrogenase from Lactobacillus brevis (Rieder et al., 2017) (Rieder et al., 2017).
Biocatalytic Synthesis of Statin Precursors
This compound is a key intermediate in synthesizing atorvastatin and rosuvastatin. The biocatalytic reduction of this compound and its derivatives has been explored using carbonyl reductase from Rhodosporidium toruloides. This process facilitates the production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, crucial for statin synthesis (Liu et al., 2018) (Liu et al., 2018).
Enzymatic Reduction for Chiral Building Blocks
The compound has been subjected to a highly stereoselective chemoenzymatic synthesis. This process yields all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, providing versatile 1,3-diol building blocks for various chemical syntheses (Wolberg et al., 2001) (Wolberg et al., 2001).
Asymmetric Synthesis in Biotechnology
This compound plays a role in asymmetric synthesis using microorganisms like Lactobacillus kefir. It enables the production of chiral compounds with high diastereomeric excess, which are essential in pharmaceutical synthesis (Amidjojo et al., 2005) (Amidjojo et al., 2005).
Enhancing Catalytic Efficiency
Research has focused on improving the catalytic efficiency of enzymes like carbonyl reductase in the bioproduction of derivatives of this compound. Mutagenesis techniques have been employed to increase the yield and selectivity of these biocatalytic processes, optimizing them for industrial applications (Liu et al., 2017) (Liu et al., 2017).
Enzymatic Stability and Biotransformation
Studies have also delved into the enzymatic stability and biotransformation of this compound, exploring strategies to enhance the efficiency and yield of these processes in the context of pharmaceutical synthesis (He et al., 2015) (He et al., 2015).
Mechanism of Action
The mechanism of action involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH . This process is catalyzed by a carbonyl reductase, and it is becoming a primary route for (3R,5S)‐CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-chloro-3,5-dioxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSBGCKDNJMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439647 | |
Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276249-18-4 | |
Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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